molecular formula C24H25N7O5 B3028269 艾玛伏塞替 CAS No. 1801344-14-8

艾玛伏塞替

货号 B3028269
CAS 编号: 1801344-14-8
分子量: 491.5
InChI 键: SJHNWSAWWOAWJH-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emavusertib (CA-4948) is a potent oral inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) with anti-tumor activity . It is being investigated for its safety, clinical activity, and potential biomarkers in relapsed/refractory (R/R) acute myeloid leukemia (AML) and higher-risk myelodysplastic syndrome .


Molecular Structure Analysis

Emavusertib has a chemical formula of C24H25N7O5, an exact mass of 491.19, and a molecular weight of 491.508 .

科学研究应用

Acute Myeloid Leukemia (AML) with FLT3 Mutation

Emavusertib is an oral inhibitor of both IRAK4 and FLT3. In AML, FLT3 mutations are associated with poor prognosis. Here’s what we know:

Diffuse Large B-Cell Lymphoma (DLBCL) and Marginal Zone Lymphoma (MZL)

Emavusertib has preclinical activity in DLBCL and MZL models, especially in cases with MYD88-L265P mutations. Notably:

Metastatic Brain Melanoma (MBM) and Immune Checkpoint Blockade

Emavusertib demonstrates potential in MBM:

作用机制

Target of Action

Emavusertib, also known as CA-4948, is a novel drug that primarily targets the enzyme Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) . IRAK4 plays a crucial role in the mechanism of cell multiplication, particularly in terms of spliceosomes, which are commonly mutated in myelodysplastic syndrome (MDS) . FLT3 is a known mutation that is very active in acute myeloid leukemia (AML) and affects other proteins such as CLK1, CLK2, and CLK4 .

Mode of Action

Emavusertib is a selective, reversible, ATP-competitive, type 1, small molecule IRAK4 inhibitor . It works by blocking the action of abnormal proteins IRAK4 and FLT3 that signal cells to multiply . This inhibition may help keep cancer cells from growing . It also inhibits the mechanism of how cells multiply, particularly in terms of spliceosomes .

Biochemical Pathways

Emavusertib acts through a mechanism called the myddosome . It blocks MAPK downstream and also blocks NF-κB . IRAK4 is upregulated during anti-FLT3 or other cytotoxic therapies, which could drive a resistance pathway of early relapse and progression . Inhibition of these three onco-proteins by emavusertib may address the unmet need for novel therapies in AML .

Pharmacokinetics

Emavusertib is orally bioavailable and has moderate plasma binding . It demonstrates stability in plasma, liver microsomes, and hepatocytes, and exhibits rapid absorption and clearance . These properties impact the bioavailability of the drug, making it a potent therapeutic agent.

Result of Action

Emavusertib has demonstrated anti-leukemic activity and a manageable safety profile in patients with relapsed/refractory FLT3 and spliceosome-mutated AML . Patients who experienced a response with emavusertib demonstrated more than a 90% reduction in bone marrow blasts compared with baseline . Among evaluable patients with FLT3-mutant AML, complete responses (CR) were observed in 3 patients, complete response with partial hematologic recovery (CRh) was achieved by 1 patient, and 2 patients achieved a morphological leukemia-free state (MLFS) .

Action Environment

The efficacy of emavusertib can be influenced by the presence of specific mutations in the patient’s genome. For instance, the presence of spliceosome mutations U2AF1 or SF3B1 results in excessive IRAK4-L and further enhances toll-like receptor pathway activation . Furthermore, FLT3-driven relapses are common in the current standard of care, which is the combination of azacitidine plus venetoclax . Therefore, the genetic landscape of the patient’s cancer cells can significantly influence the compound’s action, efficacy, and stability.

安全和危害

Emavusertib has a favorable safety profile in heavily pretreated AML patients with FLT3 mutation . Treatment-emergent adverse events (TEAEs) Grade ≥ 3 were reported in 70% of patients, and the majority of these were reversible and manageable .

未来方向

Several phase I/II clinical trials evaluating the safety, efficacy, and pharmacokinetics of Emavusertib monotherapy as well as Emavusertib in combination with other agents in relapsed/refractory B-cell NHLs and myeloid malignancies are underway . The TakeAim Leukemia trial aims to add Emavusertib to the treatment paradigm of acute myeloid leukemia and high-risk myelodysplastic syndrome .

属性

IUPAC Name

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHNWSAWWOAWJH-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103300
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emavusertib

CAS RN

1801344-14-8
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emavusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emavusertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emavusertib
Reactant of Route 2
Reactant of Route 2
Emavusertib
Reactant of Route 3
Reactant of Route 3
Emavusertib
Reactant of Route 4
Reactant of Route 4
Emavusertib
Reactant of Route 5
Emavusertib
Reactant of Route 6
Reactant of Route 6
Emavusertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。